molecular formula C6H5FN2O2 B1293508 4-Fluoro-2-nitroaniline CAS No. 364-78-3

4-Fluoro-2-nitroaniline

Cat. No. B1293508
CAS RN: 364-78-3
M. Wt: 156.11 g/mol
InChI Key: PUGDHSSOXPHLPT-UHFFFAOYSA-N
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Patent
US05620979

Procedure details

2-Chloro-4-fluoro-6-nitroaniline was prepared using an adaptation of the method of Mitchell, et al. (Mitchell, R. H. et al., J. Org. Chem. 44: 4733 (1979)). To a solution of 4-fluoro-2-nitroaniline (500 mg, 3.2 mmol) in dry DMF (10 mL) under N2 was added dropwise a solution of N-chlorosuccinimide (426 mg, 3.2 mmol) in dry DMF (16 mL). The reaction was allowed to stir overnight. The solution was then poured into 100 mL H2O and the resulting cloudy suspension extracted with 4×25 mL ethyl acetate. The combined organic phases were washed with 4×25 mL H2O and 25 mL saturated NaCl solution and dried (MgSO4). The MgSO4 was vacuum filtered and the solvent rotary evaporated to yield a brown crystalline solid which was purified further by flash chromatography (2:1 hexanes:ethyl acetate) to yield 424 mg of an orange crystalline solid (69.5%) 1H NMR (CDCl3) δ 6.46 (br s, 2H, NH2), 7.42 (dd, JH5-3 =3 Hz, JH3-F =7.2 Hz, H-4), 7.85 (dd, JH5-3 =3 Hz, JH5-F =8.7 Hz, H-5)
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
426 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.[Cl:12]N1C(=O)CCC1=O.O>CN(C=O)C>[Cl:12][C:7]1[CH:8]=[C:2]([F:1])[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[C:5]=1[NH2:6]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
FC1=CC(=C(N)C=C1)[N+](=O)[O-]
Name
Quantity
426 mg
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
16 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting cloudy suspension extracted with 4×25 mL ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with 4×25 mL H2O and 25 mL saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent rotary evaporated
CUSTOM
Type
CUSTOM
Details
to yield a brown crystalline solid which
CUSTOM
Type
CUSTOM
Details
was purified further by flash chromatography (2:1 hexanes:ethyl acetate)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(N)C(=CC(=C1)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 424 mg
YIELD: PERCENTYIELD 69.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.